An In-depth Technical Guide to 5-chloro-6-fluoropyridine-2-carboxylic acid for Advanced Research and Development
An In-depth Technical Guide to 5-chloro-6-fluoropyridine-2-carboxylic acid for Advanced Research and Development
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties.[1] 5-chloro-6-fluoropyridine-2-carboxylic acid emerges as a pivotal, high-value building block in this context. Its unique trifunctional nature—a carboxylic acid for amide coupling or other derivatizations, and two distinct halogen substituents (chloro and fluoro) offering differential reactivity for cross-coupling reactions—provides chemists with a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its commercial availability, synthesis, quality control, and applications, tailored for researchers, scientists, and drug development professionals. The pyridine carboxylic acid scaffold, in general, has been the foundation for a multitude of drugs targeting a wide array of diseases, making its derivatives, such as the title compound, exceptionally relevant.[2]
Chemical and Physical Profile
A foundational understanding of a reagent's properties is critical for its effective use in synthesis and process development. The key identifiers and physicochemical properties of 5-chloro-6-fluoropyridine-2-carboxylic acid are summarized below. Note that some suppliers list this compound under its isomer's name, 6-chloro-5-fluoropyridine-2-carboxylic acid, but refer to the same CAS number.
| Property | Value | Source(s) |
| IUPAC Name | 5-Chloro-6-fluoropyridine-2-carboxylic acid | [3] |
| CAS Number | 860296-24-8 | [3][4][5][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][5][6] |
| Molecular Weight | 175.54 g/mol | [3][5][6] |
| Appearance | Solid | [5] |
| Melting Point | 193-195 °C | [6] |
| Water Solubility | Slightly soluble in water | [6] |
| SMILES | OC(=O)C1=NC(Cl)=C(F)C=C1 | [3] |
| InChI Key | JHFKXHUKNYFWJM-UHFFFAOYSA-N | [3][5] |
Commercial Availability and Sourcing
Securing a reliable supply of high-purity starting materials is a cornerstone of any successful research and development program. 5-chloro-6-fluoropyridine-2-carboxylic acid is available from a range of commercial suppliers, catering to different scales, from discovery research to bulk manufacturing. The following table provides a comparative overview of prominent vendors.
| Supplier | Product Name/SKU | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 6-Chloro-5-fluoropyridine-2-carboxylic acid, AldrichCPR | Not specified | 1 g | Marketed for early discovery research; buyer assumes responsibility for confirming identity and purity.[5] |
| Dana Bioscience | 5-Chloro-6-fluoropyridine-2-carboxylic acid | Not specified | 250 mg | Distributed under the BLDpharm brand.[7] |
| ChemicalBook | 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 99% (from some vendors) | Grams to Kilograms | An aggregator platform listing multiple suppliers like Career Henan Chemical Co.[4] |
| ECHEMI | 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 95% (Industrial Grade) | Varies | Lists suppliers such as Compound Net Biotechnology Inc.[6] |
| Fluoropharm | 5-Chloro-6-fluoropyridine-2-carbonitrile | 98% Min. | Inquiry-based | Note: This is the nitrile precursor, which can be hydrolyzed to the carboxylic acid.[8] |
Synthesis and Manufacturing Insights
While specific industrial-scale syntheses are often proprietary, an understanding of plausible synthetic routes is invaluable for assessing impurity profiles and potential side-reactions. The synthesis of functionalized pyridine carboxylic acids can be approached through several modern synthetic methodologies.[9] A common strategy involves the oxidation of a precursor or the hydrolysis of a nitrile.
A plausible laboratory-scale synthesis could begin with a suitably substituted pyridine, followed by functional group interconversions. For instance, a related compound, 5-chloropyridine-2-carboxylic acid, has been synthesized via the potassium permanganate oxidation of 2-trimethylsilylethynyl-5-chloropyridine.[10] Another relevant strategy involves the selective functionalization of 2-chloropyridines, which are versatile starting materials for creating orthogonally functionalized derivatives.[11]
Below is a conceptual workflow for the synthesis of 5-chloro-6-fluoropyridine-2-carboxylic acid, starting from a commercially available dichlorofluoropyridine.
Caption: A conceptual synthetic workflow for 5-chloro-6-fluoropyridine-2-carboxylic acid.
This process highlights a key challenge: achieving regioselective functionalization. The electronic nature of the pyridine ring, influenced by the electron-withdrawing halogens, dictates the site of metalation or other reactions. The alternative route, hydrolysis of the corresponding nitrile, offers a robust method if the nitrile precursor is readily accessible.[8]
Applications in Medicinal Chemistry and Drug Discovery
The title compound is a prime example of a "fluorinated building block," a class of reagents that remains a dominant approach in drug discovery.[1] Its utility stems from several key features:
-
Scaffold for Bioactive Molecules: Pyridine carboxylic acids are privileged structures in medicinal chemistry, forming the core of numerous enzyme inhibitors and other therapeutic agents.[2]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase binding affinity (through favorable electrostatic interactions), and modulate pKa, thereby improving oral bioavailability and other pharmacokinetic parameters.
-
Orthogonal Reactivity for Library Synthesis: The chloro and fluoro substituents possess different reactivities in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for sequential, site-selective elaboration of the pyridine core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This regioselective functionalization is a key topic of interest in modern organic synthesis.[11]
-
Carboxylic Acid Handle: The acid moiety serves as a versatile handle for amide bond formation, a ubiquitous linkage in pharmaceuticals, or for esterification to create prodrugs.
Quality Control and Analytical Protocols
Ensuring the identity, purity, and stability of a key building block is non-negotiable in a regulated drug development environment. A comprehensive quality control (QC) protocol is essential.[12][13] The analytical workflow must be robust and capable of identifying and quantifying the target compound as well as any process-related impurities or degradation products.
Recommended Analytical Workflow
Caption: A typical quality control workflow for a chemical intermediate.
Detailed Experimental Protocols
1. Identity Confirmation via NMR Spectroscopy
-
Principle: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation by probing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR signals: The aromatic region should show distinct signals corresponding to the two protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm).[14]
-
Expected ¹³C NMR signals: The spectrum will show six distinct carbon signals, with the carbonyl carbon appearing highly deshielded (160-180 ppm).[14]
-
Expected ¹⁹F NMR signals: A singlet or doublet (depending on coupling to adjacent protons) confirming the presence and environment of the fluorine atom.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates the main component from impurities based on differential partitioning between a stationary and a mobile phase.[15] This is the workhorse method for purity determination.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
-
Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks. A reference standard is required for an exact assay.
-
3. Functional Group Confirmation by Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.
-
Methodology:
-
Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Characteristic Absorptions:
-
Safety and Handling
Based on data for similar pyridine carboxylic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and serious eye irritation, as well as respiratory irritation.[17][18] All handling should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.
Conclusion
5-chloro-6-fluoropyridine-2-carboxylic acid is a strategically important and versatile building block for drug discovery and development. Its commercial availability from multiple suppliers, combined with its unique electronic and steric properties, provides medicinal chemists with a powerful tool for creating novel, functionalized heterocyclic compounds. A thorough understanding of its chemical profile, potential synthetic origins, and robust analytical characterization is paramount to its successful application in advancing pharmaceutical research.
References
-
Dana Bioscience. 5-Chloro-6-fluoropyridine-2-carboxylic acid 250mg. Available from: [Link]
-
Fluoropharm. 1566438-06-9 | 5-Chloro-6-fluoropyridine-2-carbonitrile. Available from: [Link]
-
Molbase. 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8. Available from: [Link]
-
University of California, Los Angeles. Useful Spectroscopic Data. Available from: [Link]
-
PrepChem.com. Synthesis of 5-chloropyridine-2-carboxylic acid. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]
-
PubChem. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876. Available from: [Link]
- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]
-
MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available from: [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
-
Chesapeake Bay Program. CHAPTER6 ANALYTICALMETHODS&QUALITYCONTROL. Available from: [Link]
-
Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Society of Nuclear Medicine and Molecular Imaging. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available from: [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLIC ACID | CAS 860296-24-8 [matrix-fine-chemicals.com]
- 4. 6-Chloro-5-fluoro-pyridine-2-carboxylic acid | 860296-24-8 [chemicalbook.com]
- 5. 6-Chloro-5-fluoropyridine-2-carboxylic acid AldrichCPR 860296-24-8 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. danabiosci.com [danabiosci.com]
- 8. 1566438-06-9 | 5-Chloro-6-fluoropyridine-2-carbonitrile - Fluoropharm [fluoropharm.com]
- 9. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. prepchem.com [prepchem.com]
- 11. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
- 12. d18lev1ok5leia.cloudfront.net [d18lev1ok5leia.cloudfront.net]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 17. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 6-Fluoropyridine-2-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
